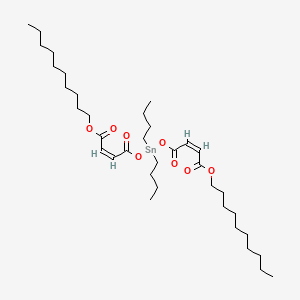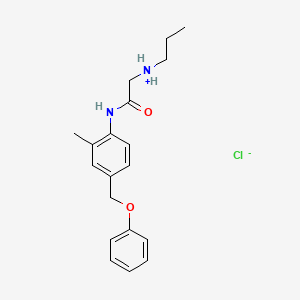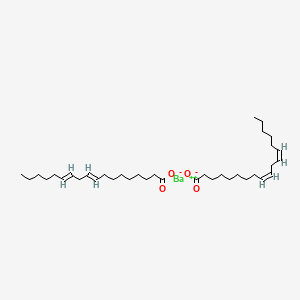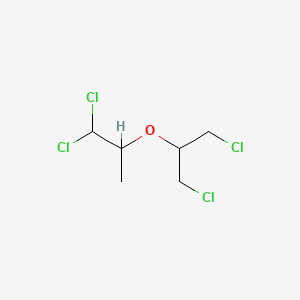
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane is an organic compound with the molecular formula C6H10Cl4O It is a chlorinated ether, characterized by the presence of multiple chlorine atoms and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane typically involves the reaction of 1,3-dichloropropanol with 1,1-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include chlorinated alcohols, ketones, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2-propanone: A related compound with similar chlorinated structure but different functional groups.
1,2-Dichloropropane: Another chlorinated propane derivative with distinct chemical properties and applications
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
63283-80-7 |
|---|---|
Molekularformel |
C6H10Cl4O |
Molekulargewicht |
239.9 g/mol |
IUPAC-Name |
1,1-dichloro-2-(1,3-dichloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H10Cl4O/c1-4(6(9)10)11-5(2-7)3-8/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
SIUCYXXPYSWLMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Cl)Cl)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


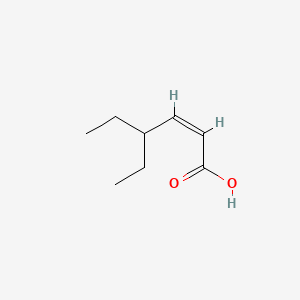
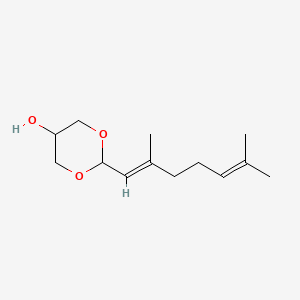
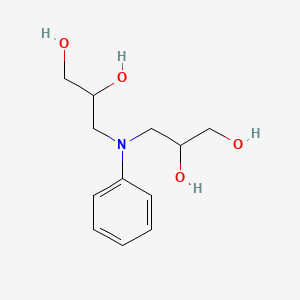
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

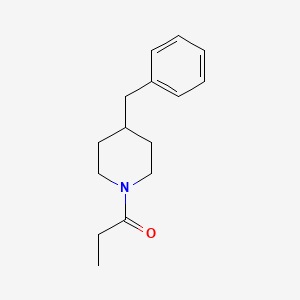
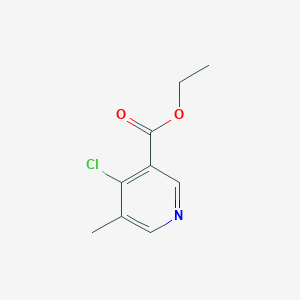
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
